2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide” is complex. It contains multiple bonds, including aromatic bonds, and features both five-membered and six-membered rings . The compound also includes a secondary amide (aromatic) and a furane .Chemical Reactions Analysis
The specific chemical reactions involving “2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide” are not fully detailed in the available resources .Scientific Research Applications
Fluorescence Sensing and Imaging : A study by Han et al. (2018) discusses how modifications in molecular structures, similar to 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide, can regulate excited-state intramolecular proton transfer and intramolecular charge transfer. These modifications hold promise for applications in fluorescence sensing and imaging (Han et al., 2018).
Organic Synthesis and Reactivity Studies : Griffith et al. (2006) explored the reaction of difluorinated alkenoates with furans, demonstrating the unique reactivity patterns and transition states involved. This study highlights the significance of difluoro compounds in organic synthesis and their reactivity with furan derivatives (Griffith et al., 2006).
Catalysis in Synthesis of Fluorinated Compounds : The work of Cui et al. (2023) is relevant as it details a rhodium(III)-catalyzed alkenylation process involving difluorohomoallylic silyl ethers. This process is significant for the synthesis of complex difluorinated compounds, similar to the chemical structure (Cui et al., 2023).
Synthesis and Biological Activity Studies : Stepanova et al. (2020) conducted research on enaminones fused to 1,4-benzothiazin-2-one moiety, which is structurally related to the chemical of interest. This study sheds light on the potential of similar structures in biological activity, chemosensors, and fluorescence studies (Stepanova et al., 2020).
Ultrasensitive Fluorescent Probes : Ercelen et al. (2002) developed a new 3-hydroxychromone derivative that shows solvent-dependent fluorescence, relevant to the study of compounds like 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide. This research is important for understanding how such compounds can be used as ultrasensitive probes in various solvent conditions (Ercelen et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-difluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3/c1-15(20,8-11-3-2-6-21-11)9-18-14(19)12-5-4-10(16)7-13(12)17/h2-7,20H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQLZRBWJQFVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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